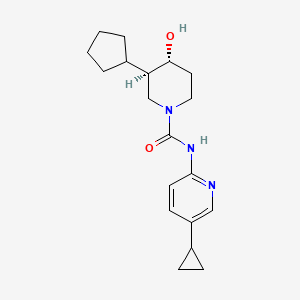![molecular formula C16H20N2O3 B7346894 (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine](/img/structure/B7346894.png)
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the family of oxazolidinone derivatives, which have been shown to have a variety of biological activities.
Mechanism of Action
The mechanism of action of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine is not fully understood. However, studies have shown that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins play a key role in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to reduce the activity of neutrophils, which play a key role in the inflammatory response.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound.
Future Directions
There are several future directions for the study of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine. One area of interest is the development of this compound as a therapeutic agent for the treatment of pain and inflammation-related diseases. Additionally, further studies are needed to fully elucidate the mechanism of action and potential side effects of this compound. Another area of interest is the development of this compound derivatives with improved pharmacological properties. Finally, the potential use of this compound as a diagnostic tool for the detection of infectious diseases warrants further investigation.
Synthesis Methods
The synthesis of (3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine involves the reaction of 4-methoxy-3-methylphenylacetic acid with 5-phenyl-1,2-oxazole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield the final product. This method has been reported to have a high yield and purity.
Scientific Research Applications
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of pain and inflammation-related diseases. Additionally, this compound has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the treatment of infectious diseases.
properties
IUPAC Name |
(3R,4R)-4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]oxan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-19-15-7-8-20-11-14(15)17-10-13-9-16(21-18-13)12-5-3-2-4-6-12/h2-6,9,14-15,17H,7-8,10-11H2,1H3/t14-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYUKNPVOBPSN-HUUCEWRRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCOCC1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCOC[C@H]1NCC2=NOC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3R)-N-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7346817.png)
![(2S,3R)-N-[(2-butyl-1,3-thiazol-4-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine](/img/structure/B7346824.png)
![3-[4-[(1R,2R)-2-methoxycyclopropanecarbonyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7346832.png)
![2-[(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)acetamide](/img/structure/B7346837.png)

![5-[[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]methyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B7346846.png)
![(4aS,8aS)-1-[[2-(4-ethoxyphenyl)-1,3-oxazol-4-yl]methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346847.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B7346868.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B7346871.png)
![3-[[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B7346876.png)
![2-[(4aS,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazin-1-yl]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7346888.png)
![(4aS,8aS)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine](/img/structure/B7346904.png)
![(3R,4R)-N-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxyoxan-3-amine](/img/structure/B7346915.png)
![[(3R,4R)-4-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-3,4-dihydro-2H-chromen-3-yl]methanol](/img/structure/B7346917.png)